molecular formula C24H26N2O5S B2508787 butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251568-32-7

butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2508787
CAS No.: 1251568-32-7
M. Wt: 454.54
InChI Key: JFUSAGFAKSVMHI-UHFFFAOYSA-N
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Description

Butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a structurally complex benzoate ester derivative featuring a 1,4-benzothiazine core modified with a sulfone (1,1-dioxido) group and a pyrrolidine-1-carbonyl substituent. The butyl ester moiety at the para position of the benzoate group distinguishes it from simpler alkyl benzoates.

Properties

IUPAC Name

butyl 4-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-2-3-16-31-24(28)18-10-12-19(13-11-18)26-17-22(23(27)25-14-6-7-15-25)32(29,30)21-9-5-4-8-20(21)26/h4-5,8-13,17H,2-3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUSAGFAKSVMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is classified under the category of benzothiazine derivatives, which are known for their diverse biological activities. The specific structure includes:

  • A butyl group attached to a benzoate moiety.
  • A benzothiazine core that incorporates a pyrrolidine functional group.
  • A dioxido substituent that enhances its reactivity and potential biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C_{18}H_{20}N_2O_4S
  • Molecular Weight : Approximately 364.43 g/mol

Antimicrobial Properties

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. Specific assays demonstrated the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Benzothiazine derivatives have also been investigated for their anticancer properties. A notable study highlighted the ability of related compounds to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the disruption of mitochondrial function and the activation of caspase pathways.

Case Studies

  • Study on Anticancer Effects :
    • In vitro tests on human cancer cell lines showed that butyl 4-[1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
    • Mechanistic studies suggested that the compound triggers oxidative stress in cancer cells leading to cell death.
  • Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial properties of benzothiazine derivatives against a panel of bacteria and fungi. The results indicated that compounds similar to this compound had minimum inhibitory concentrations (MICs) below 50 µg/mL against several strains.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Moderate absorption rates when administered orally.
  • Distribution : High tissue distribution with potential accumulation in liver and kidneys.
  • Metabolism : Involves hepatic metabolism with possible formation of active metabolites.
  • Excretion : Primarily excreted via urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Benzoates

Simple alkyl benzoates, such as methyl benzoate , ethyl benzoate , and butyl benzoate , are widely used as fragrance ingredients or preservatives. Key differences include:

  • Structural Simplicity : Lacking heterocyclic or sulfone substituents, these compounds exhibit lower molecular complexity.
  • Irritation Profiles: Butyl benzoate is a grade 1 ocular irritant at 100% concentration, while longer-chain analogs like C12-15 alkyl benzoate are non- to mildly irritating .
  • Applications : Primarily used in cosmetics and food preservation, unlike the target compound, which may have specialized pharmacological roles .

Table 1: Properties of Selected Alkyl Benzoates

Compound CAS Number Key Features Irritation Profile (Ocular)
Butyl benzoate 136-60-7 Simple ester, fragrance ingredient Grade 1 irritant
C12-15 alkyl benzoate N/A Long-chain ester, mild irritant Non- to mild irritant
Target compound N/A Benzothiazine-sulfone-pyrrolidine Unknown
Ethyl Benzoate Derivatives with Heterocyclic Substituents

Ethyl benzoate analogs such as I-6230 and I-6232 (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share a substituted aromatic system but differ in key aspects:

  • Heterocyclic Groups : Pyridazine or methylisoxazole substituents in I-series compounds vs. the benzothiazine-sulfone-pyrrolidine system in the target.
  • Bioactivity : Pyridazine-containing analogs are often explored for kinase inhibition or anticancer activity, while the target’s sulfone group may enhance polarity and metabolic stability .
  • Ester Chain Length : Ethyl vs. butyl esters, affecting lipophilicity and bioavailability.

Table 2: Comparison with Ethyl Benzoate Heterocyclic Derivatives

Compound Substituent Potential Activity Key Structural Difference
I-6230 Pyridazin-3-ylphenethylamino Kinase inhibition Ethyl ester, pyridazine substituent
Target Benzothiazine-sulfone-pyrrolidine Hypothesized enzyme modulation Butyl ester, sulfone, pyrrolidine
Hydroxybenzoate Derivatives

Compounds like butyl 4-hydroxybenzoate (paraben) and benzyl salicylate are structurally distinct but share ester functionalities:

  • Functional Groups : Parabens feature hydroxyl groups for antimicrobial activity, whereas the target compound’s sulfone and pyrrolidine groups may confer unique binding properties.
  • Applications : Parabens are preservatives; the target’s complexity suggests niche therapeutic applications .

Research Implications and Gaps

  • Synthesis and Characterization : Tools like SHELX and WinGX (used for crystallographic analysis ) could resolve the target’s 3D structure, particularly the puckering of its benzothiazine ring (relevant to Cremer-Pople parameters ).
  • Bioactivity Screening : highlights antidiabetic/anticancer activities in unrelated butyl esters, suggesting the need to test the target in similar assays.
  • Safety Profiling : Simpler benzoates’ irritation data (e.g., butyl benzoate ) underscore the importance of evaluating the target’s toxicity.

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